2-(Chloromethyl)-4-methyl-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-4-methyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a chloromethyl group at the second position and a methyl group at the fourth position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole typically involves the reaction of ortho-aminothiophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Chloromethyl)-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in its use as an antimicrobial and anticancer agent, where it disrupts the normal functioning of target cells .
Comparison with Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but with an imidazole ring instead of a thiazole ring.
2-(Chloromethyl)-4-methylquinazoline: Contains a quinazoline ring, showing different biological activities.
Benzoxazole Derivatives: These compounds have a benzoxazole ring and exhibit diverse pharmacological properties
Uniqueness: 2-(Chloromethyl)-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZJPMGCNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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